Lipophilicity (XLogP3) Balance: Superior Drug-Likeness Over Fluorinated and Non-Aromatic Analogs
The target compound's XLogP3-AA value of 2.8 represents an optimal midpoint. It is higher than the 4-fluorophenyl analog (XLogP3 2.6, CID 131702582), indicating potentially better membrane permeability, yet significantly lower than the 4-trifluoromethylphenyl analog (XLogP3 3.4, CID 131701805), which may suffer from poor solubility and higher promiscuity. It also avoids the extremely low lipophilicity of the methanesulfonamide analog (XLogP3 0.9, CID 131702578), which could limit cell penetration [1].
| Evidence Dimension | XLogP3-AA (Computed Lipophilicity) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 4-Fluoro analog: 2.6; 4-Trifluoromethyl analog: 3.4; Methanesulfonamide analog: 0.9 |
| Quantified Difference | +0.2 (vs. 4-Fluoro); -0.6 (vs. 4-CF3); +1.9 (vs. Methanesulfonamide) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2021/2025 release |
Why This Matters
For screening library procurement, a compound with a balanced XLogP3 near 3 maximizes the likelihood of oral bioavailability and cell permeability while minimizing non-specific binding, making it a higher-value selection candidate.
- [1] PubChem. (2025). Computed XLogP3-AA values for CIDs 131702587, 131702582, 131701805, and 131702578. National Center for Biotechnology Information. View Source
